N-methylthiophene-2-carboximidoyl chloride
Overview
Description
Preparation Methods
The synthesis of N-methylthiophene-2-carboximidoyl chloride typically involves the reaction of N-methylthiophene-2-carboxamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually heated to reflux for several hours, and the product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
N-methylthiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding N-methylthiophene-2-carboximidoyl derivatives.
Oxidation Reactions: It can be oxidized to form N-methylthiophene-2-carboximidoyl oxide.
Reduction Reactions: It can be reduced to form N-methylthiophene-2-carboximidoyl hydride.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
N-methylthiophene-2-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylthiophene-2-carboximidoyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-methylthiophene-2-carboximidoyl chloride can be compared with other similar compounds such as:
- N-methylthiophene-2-carboxamide
- N-methylthiophene-2-carboximidoyl oxide
- N-methylthiophene-2-carboximidoyl hydride
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its ability to form stable covalent bonds with nucleophiles, making it particularly useful in proteomics research .
Properties
IUPAC Name |
N-methylthiophene-2-carboximidoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCAAJUHUDYVDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CS1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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